4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate
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Overview
Description
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-IODOBENZOATE is a complex organic compound that features a unique combination of functional groups, including a benzodioxin ring, a hydrazone linkage, and an iodobenzoate moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-IODOBENZOATE typically involves multiple steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.
Hydrazone Formation: The hydrazone linkage is formed by reacting the benzodioxin-2-carboxylic acid with hydrazine hydrate in the presence of a suitable catalyst.
Iodobenzoate Coupling: The final step involves coupling the hydrazone derivative with 2-iodobenzoic acid using a coupling agent such as DCC (dicyclohexylcarbodiimide) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction of the hydrazone linkage can yield the corresponding amine derivative.
Substitution: The iodobenzoate moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-IODOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with cellular targets.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1,4-benzodioxin-2-one: Shares the benzodioxin ring but lacks the hydrazone and iodobenzoate moieties.
2-Iodobenzoic Acid: Contains the iodobenzoate moiety but lacks the benzodioxin and hydrazone linkages.
Uniqueness
4-{[(E)-2-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YLCARBONYL)HYDRAZONO]METHYL}PHENYL 2-IODOBENZOATE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities not found in the individual components.
Properties
Molecular Formula |
C23H17IN2O5 |
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Molecular Weight |
528.3 g/mol |
IUPAC Name |
[4-[(E)-(2,3-dihydro-1,4-benzodioxine-3-carbonylhydrazinylidene)methyl]phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C23H17IN2O5/c24-18-6-2-1-5-17(18)23(28)30-16-11-9-15(10-12-16)13-25-26-22(27)21-14-29-19-7-3-4-8-20(19)31-21/h1-13,21H,14H2,(H,26,27)/b25-13+ |
InChI Key |
CFBLQMCLZBJRLG-DHRITJCHSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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